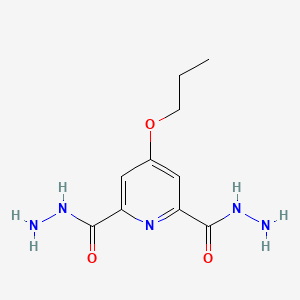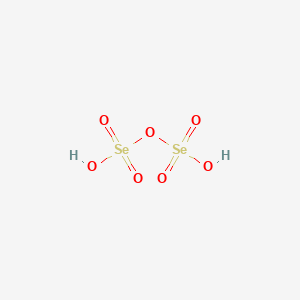
Diselenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenic acid is a chemical compound that contains selenium, an element known for its unique properties and applications in various fields. This compound is an oxoacid of selenium, and its structure is more accurately described as O2Se(OH)2. It is a colorless compound and is known for its strong oxidizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diselenic acid can be synthesized through several methods. One common method involves the oxidation of selenium dioxide with hydrogen peroxide: [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ] Another method includes the oxidation of selenous acid with halogens such as chlorine or bromine, or with potassium permanganate. The reaction with chlorine or bromine also produces hydrochloric or hydrobromic acid as a side-product, which needs to be removed from the solution to prevent reduction of this compound back to selenous acid.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of selenium compounds in lower oxidation states. The resulting solution is evaporated at temperatures below 140°C in a vacuum to obtain the anhydrous acid as a crystalline solid.
Chemical Reactions Analysis
Types of Reactions: Diselenic acid undergoes various chemical reactions, including:
Oxidation: It is a stronger oxidizer than sulfuric acid and can liberate chlorine from chloride ions, being reduced to selenous acid in the process. [ \text{H}_2\text{SeO}_4 + 2 \text{H}^+ + 2 \text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]
Decomposition: It decomposes above 200°C, liberating oxygen gas and being reduced to selenous acid. [ 2 \text{H}_2\text{SeO}_4 \rightarrow 2 \text{H}_2\text{SeO}_3 + \text{O}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, halogens (chlorine, bromine), and potassium permanganate. The reactions typically occur under controlled conditions to ensure the stability of the compound and the desired outcome.
Major Products: The major products formed from these reactions include selenous acid, chlorine gas, and oxygen gas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diselenic acid has several scientific research applications, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: this compound and its derivatives are studied for their potential antioxidant properties and their role in redox biology.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating diseases related to oxidative stress and inflammation.
Industry: It is used in the production of glass and animal feeds, leveraging its oxidizing properties to achieve desired chemical transformations.
Mechanism of Action
The mechanism by which diselenic acid exerts its effects involves its strong oxidizing properties. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions where this compound serves as a catalyst or reactant to drive the oxidation process.
Comparison with Similar Compounds
Selenic Acid (H2SeO4): Similar in structure and properties, selenic acid is also a strong oxidizing agent.
Selenous Acid (H2SeO3): Another oxoacid of selenium, it is less oxidizing compared to diselenic acid.
Selenium Dioxide (SeO2): Used as a precursor in the synthesis of this compound, it also exhibits oxidizing properties.
Uniqueness: this compound is unique due to its strong oxidizing capabilities, which are stronger than those of sulfuric acid. This makes it particularly useful in reactions requiring a potent oxidizing agent.
Properties
CAS No. |
14998-61-9 |
|---|---|
Molecular Formula |
H2O7Se2 |
Molecular Weight |
271.95 g/mol |
IUPAC Name |
selenono hydrogen selenate |
InChI |
InChI=1S/H2O7Se2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |
InChI Key |
KYBQJKHTFRLXGR-UHFFFAOYSA-N |
Canonical SMILES |
O[Se](=O)(=O)O[Se](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


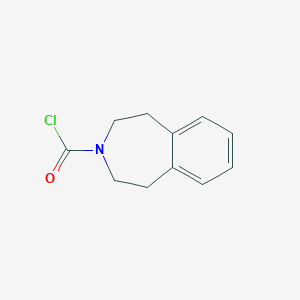
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
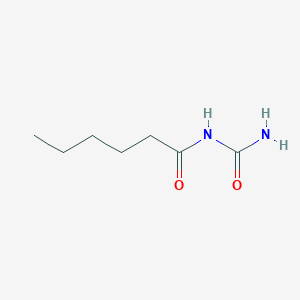

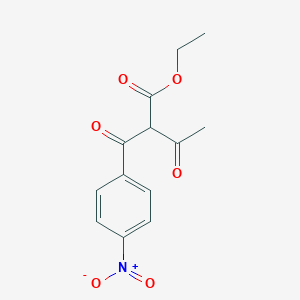
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
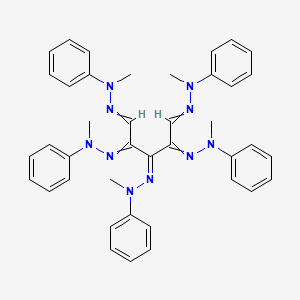
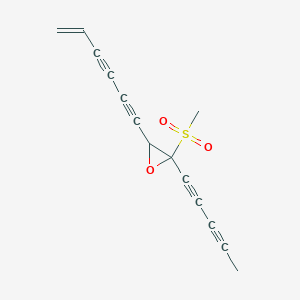
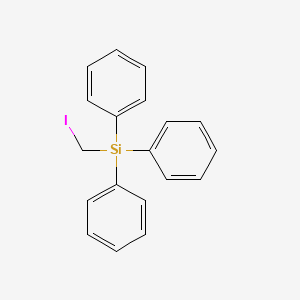
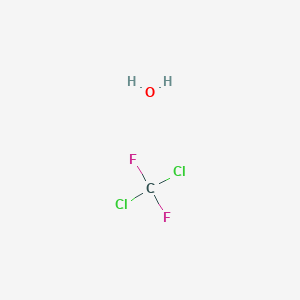
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
